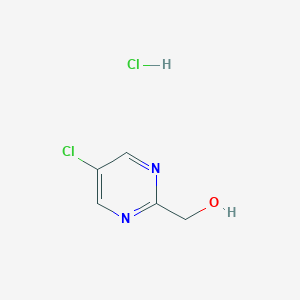

(5-Chloropyrimidin-2-yl)methanol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(5-chloropyrimidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c6-4-1-7-5(3-9)8-2-4;/h1-2,9H,3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQHXYBZPINSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CO)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reduction of 5-Chloropyrimidine-2-carboxylate Esters

The most widely reported method for synthesizing pyrimidine methanol derivatives involves reducing carboxylate esters to primary alcohols. For (5-Chloropyrimidin-2-yl)methanol, methyl 5-chloropyrimidine-2-carboxylate serves as the starting material.

Procedure :

- Reduction with DIBAL-H :

A solution of methyl 5-chloropyrimidine-2-carboxylate (17 mg) in anhydrous tetrahydrofuran (5 mL) is cooled to −78°C under argon. Diisobutylaluminum hydride (DIBAL-H, 1.2 mL of 1 M in hexane) is added dropwise, and the reaction is stirred at −78°C for 12 hours. The mixture is quenched with saturated aqueous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-Chloropyrimidin-2-yl)methanol.

- Alternative Reductants :

Lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C may also be employed, though over-reduction or side reactions are more prevalent compared to DIBAL-H.

Nucleophilic Substitution on 2,5-Dichloropyrimidine

2,5-Dichloropyrimidine offers a direct route to introduce the hydroxymethyl group at position 2 via nucleophilic substitution.

Procedure :

- Hydroxymethylation :

2,5-Dichloropyrimidine (1.0 equiv) is reacted with sodium hydroxymethylate (NaOCH₂OH) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.

Diazotization and Substitution of 2-Amino-5-chloropyrimidine

Amino-to-chloro conversion via diazotization is a classical method for introducing halogen substituents.

Procedure :

- Diazotization :

2-Amino-5-chloropyrimidine (400 mg) is dissolved in 3 M hydrochloric acid (20 mL) at 0°C. Sodium nitrite (1.0 equiv) in water is added dropwise, and the mixture is stirred for 18 hours. The solution is basified with potassium carbonate and extracted with dichloromethane to yield 2-chloro-5-chloropyrimidine, which is subsequently reduced to the methanol derivative.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility.

Procedure :

- Acid Treatment :

(5-Chloropyrimidin-2-yl)methanol (1.0 g) is dissolved in methanol (10 mL), and concentrated hydrochloric acid (0.1 mL) is added. The mixture is stirred at room temperature for 1 hour, filtered, and dried under vacuum.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.69 (s, 2H, pyrimidine-H), 5.02 (s, 2H, CH₂OH), 3.71–3.75 (m, 4H, HCl counterion).

- LC-MS (ESI+) : m/z 145.0 [M+H]⁺ (free base), 181.5 [M+HCl+H]⁺.

Thermal Analysis :

Applications in Drug Synthesis

(5-Chloropyrimidin-2-yl)methanol hydrochloride is a key intermediate in:

- Pazopanib Analogues : Used in tyrosine kinase inhibitor synthesis via coupling with indazole amines.

- Antimicrobial Agents : Serves as a scaffold for quinolone hybrids targeting DNA gyrase.

Challenges and Optimization Strategies

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Reduction Selectivity | Use DIBAL-H at −78°C instead of LiAlH₄ | Minimizes over-reduction byproducts |

| Substitution Efficiency | Employ polar aprotic solvents (e.g., DMF) | Enhances nucleophilicity of hydroxymethyl |

| Salt Purity | Recrystallize from methanol/water (9:1) | Achieves ≥99.8% HPLC purity |

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloropyrimidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (5-Chloropyrimidin-2-yl)methanol hydrochloride is CHClNO, with a molecular weight of 144.559 g/mol. The compound features a pyrimidine ring with a chlorine substituent at the 5-position and a hydroxymethyl group at the 2-position, which contributes to its unique reactivity and biological activity.

Chemistry

In the realm of organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its structure allows for various substitution reactions, making it valuable for synthesizing derivatives that can be used in further chemical research and development.

Biology

Research has highlighted the biological activity of this compound, particularly its interactions with biomolecules. Studies have investigated its potential as a bioactive agent , revealing promising results in anti-inflammatory and anticancer applications.

Case Study: Anti-inflammatory Activity

Recent studies demonstrated that this compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC value for COX-2 inhibition was found to be approximately 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug.

Table 1: Comparison of COX-2 Inhibition Activities

| Compound | IC (μmol) |

|---|---|

| (5-Chloropyrimidin-2-yl)methanol | 0.04 |

| Celecoxib | 0.04 |

Case Study: Anticancer Activity

The anticancer properties of this compound have been assessed against various human cancer cell lines. Studies indicated potent activity against breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780), with IC values ranging from 0.01 to 8.12 μM.

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.01 |

| Compound B | A549 | 0.17 |

| Compound C | Colo-205 | 3.34 |

| Compound D | A2780 | 8.12 |

Medicinal Applications

The compound is being explored for its potential therapeutic properties as a building block in drug development. Its ability to modulate enzyme activities involved in inflammation and cancer progression positions it as a candidate for further investigation in pharmaceutical applications.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for large-scale industrial processes, where it can be synthesized through chlorination followed by hydroxymethylation reactions.

Wirkmechanismus

The mechanism of action of (5-Chloropyrimidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular processes and biological pathways, contributing to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Research Findings and Industrial Relevance

- Synthetic Efficiency: Derivatives of (5-chloropyrimidin-2-yl)methanol HCl are synthesized in 51–58% yields via SNAr reactions, with electron-withdrawing groups (e.g., -CN, -F) accelerating reaction rates .

- Crystallographic Insights: Weak C–H⋯N interactions in methyl 4-[(5-chloropyrimidin-2-yl)amino]butanoate stabilize its solid-state structure, a feature absent in non-esterified analogues .

- Pharmacological Potential: Bromine-substituted variants () show promise in preclinical cancer models but face challenges in bioavailability due to higher molecular weight .

Biologische Aktivität

Overview

(5-Chloropyrimidin-2-yl)methanol hydrochloride is a pyrimidine derivative with significant biological activity, particularly in medicinal chemistry. Its molecular formula is CHClNO, and it is recognized for its potential as an intermediate in the synthesis of various pharmaceutical compounds. This article explores its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions by binding to active or allosteric sites, leading to alterations in cellular processes and biological pathways.

Biological Activities

-

Anticancer Properties :

- Studies indicate that pyrimidine derivatives, including this compound, exhibit anticancer activities. They can act as inhibitors of various kinases involved in cancer progression.

- For instance, certain related compounds have shown IC values in the nanomolar range against cancer cell lines such as HepG2 and MDA-MB-231, indicating potent antiproliferative effects .

-

Enzyme Inhibition :

- The compound is utilized in biological studies to explore enzyme inhibition. Its structural similarity to biologically active pyrimidines suggests potential applications in drug design targeting specific enzymes involved in disease pathways.

- Antiviral and Antimicrobial Activities :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Pyrimidine Derivative | Anticancer, enzyme inhibition |

| (5-Chloropyrimidin-2-yl)methanamine hydrochloride | Pyrimidine Derivative | Similar enzyme inhibition properties |

| 2-Chloropyrimidine | Simpler Pyrimidine Derivative | Basic antimicrobial activity |

The presence of both a chlorine atom and a methanol group in this compound distinguishes it from other derivatives, providing unique chemical reactivity and biological activity.

Case Study 1: Anticancer Activity

A study evaluated the inhibitory effects of a series of pyrimidine derivatives on Mer and c-Met kinases. Compound 18c demonstrated robust inhibitory activity with IC values of 18.5 ± 2.3 nM against Mer kinase, suggesting that modifications to the pyrimidine structure can enhance anticancer potency .

Case Study 2: Enzyme Interaction

Research investigating the interaction of pyrimidine derivatives with specific enzymes found that certain substitutions could significantly enhance binding affinity and inhibitory capacity. This highlights the potential for designing new therapeutics based on the structural framework of this compound .

Q & A

Q. What are the key considerations in synthesizing (5-Chloropyrimidin-2-yl)methanol hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Protection of functional groups : The hydroxyl group in pyrimidine derivatives may require protection (e.g., using trimethylsilyl chloride) to prevent side reactions during chlorination .

- Chlorination : Introduce chlorine at the 5-position using POCl₃ or PCl₅ under anhydrous conditions. Monitor reaction progress via TLC or HPLC .

- Hydrochloride formation : React the free base with HCl gas in methanol or ethanol to precipitate the hydrochloride salt. Crystallization from a mixed solvent system (e.g., ethanol/water) enhances purity .

- Yield optimization : Control temperature (typically 0–5°C during exothermic steps) and stoichiometry (1.2–1.5 equivalents of chlorinating agents).

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine ring. The 5-chloro substituent deshields adjacent protons (δ ~8.5–9.0 ppm for pyrimidine protons) .

- FT-IR : Identify O–H stretching (3200–3600 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₅H₆ClN₂O·HCl).

- Elemental analysis : Validate chloride content (theoretical Cl⁻ ~22.5% by mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. Use:

- SHELXL refinement : Apply restraints for bond lengths/angles and handle disorder using PART commands. For twinned data, refine using a BASF parameter .

- Hydrogen bonding analysis : Identify O–H···Cl and N–H···O interactions stabilizing the crystal lattice. Tools like Mercury (CCDC) visualize these networks .

- Validation tools : Check using checkCIF/PLATON to identify outliers in bond distances or angles.

Q. What experimental design strategies optimize the chromatographic purification of this compound?

- Methodological Answer : Use a Box-Behnken design to model retention behavior:

| Factor | Levels |

|---|---|

| Mobile phase pH | 2.5, 4.0, 6.0 |

| Methanol content (%) | 20, 40, 60 |

| Column temperature | 25°C, 35°C, 45°C |

Q. How do hydrogen bonding interactions influence the stability of this compound in different solvents?

- Methodological Answer : Stability is solvent-dependent due to H-bonding:

- Polar protic solvents (e.g., methanol) : Solubilize the hydrochloride via O–H···Cl⁻ interactions but may promote hydrolysis at elevated temperatures.

- Aprotic solvents (e.g., DMF) : Reduce ionization, leading to lower solubility but higher thermal stability.

- Experimental validation :

- TGA/DSC : Measure decomposition temperatures (expected >200°C in DMF vs. ~150°C in water).

- ¹H NMR stability studies : Monitor degradation products (e.g., free pyrimidine) over 72 hours .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Contradictions often stem from:

- Impurity profiles : Byproducts from incomplete chlorination (e.g., 5-hydroxy derivatives) reduce yield. Use LC-MS to quantify impurities .

- Crystallization conditions : Variations in solvent ratios (e.g., ethanol:water) affect crystal purity. Replicate conditions from high-yield literature reports and characterize products via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.